![molecular formula C25H37Cl2N5O4S B11929363 1-[2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B11929363.png)
1-[2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-AHPC-C2-NH2 dihydrochloride is a synthetic compound that belongs to the class of E3 ligase ligand-linker conjugates. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to recruit the von Hippel-Lindau (VHL) protein, which plays a crucial role in the ubiquitin-proteasome system, leading to the degradation of target proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S,R,S)-AHPC-C2-NH2 dihydrochloride involves multiple steps, starting with the preparation of the core ligand structure. The synthetic route typically includes:
Formation of the Core Ligand: The core ligand is synthesized through a series of chemical reactions, including amide bond formation, esterification, and reduction.
Linker Attachment: A linker molecule is attached to the core ligand through a nucleophilic substitution reaction.
Final Conjugation: The final step involves the conjugation of the linker-ligand complex with the desired functional group, followed by purification and crystallization to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of (S,R,S)-AHPC-C2-NH2 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the chemical reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: (S,R,S)-AHPC-C2-NH2 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in studying its reactivity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core ligand.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
(S,R,S)-AHPC-C2-NH2 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and in studying reaction mechanisms.
Biology: Plays a role in the development of PROTACs for targeted protein degradation, aiding in the study of protein function and regulation.
Medicine: Potential therapeutic applications in the treatment of diseases by targeting and degrading disease-causing proteins.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of (S,R,S)-AHPC-C2-NH2 dihydrochloride involves the recruitment of the von Hippel-Lindau (VHL) protein. The compound binds to the VHL protein, forming a complex that targets specific proteins for ubiquitination. This process tags the target proteins for degradation by the proteasome, effectively reducing their levels within the cell. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins.
Comparaison Avec Des Composés Similaires
(S,R,S)-AHPC-C5-NH2 dihydrochloride: Another E3 ligase ligand-linker conjugate with a longer linker chain.
(S,R,S)-AHPC dihydrochloride: A variant without the C2-NH2 functional group.
VH032-NH2 dihydrochloride: A closely related compound used in similar applications.
Uniqueness: (S,R,S)-AHPC-C2-NH2 dihydrochloride is unique due to its specific linker length and functional group, which can influence its binding affinity and specificity for target proteins. This uniqueness makes it a valuable tool in the design and development of PROTACs with tailored properties for specific research and therapeutic applications.
Propriétés
Formule moléculaire |
C25H37Cl2N5O4S |
|---|---|
Poids moléculaire |
574.6 g/mol |
Nom IUPAC |
1-[2-(3-aminopropanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C25H35N5O4S.2ClH/c1-15-21(35-14-28-15)17-7-5-16(6-8-17)12-27-23(33)19-11-18(31)13-30(19)24(34)22(25(2,3)4)29-20(32)9-10-26;;/h5-8,14,18-19,22,31H,9-13,26H2,1-4H3,(H,27,33)(H,29,32);2*1H |
Clé InChI |
KPAQKVPFCMFPJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCN)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


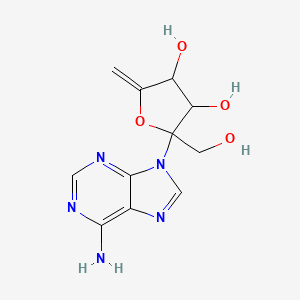
![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)

![(8S,9S,10R,11S,13S,14S,17R)-17-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11929301.png)
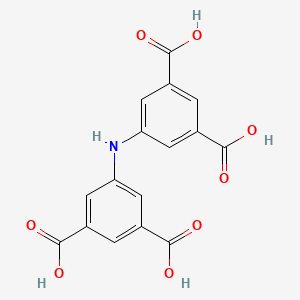
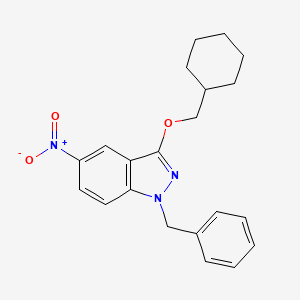
![6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11929309.png)



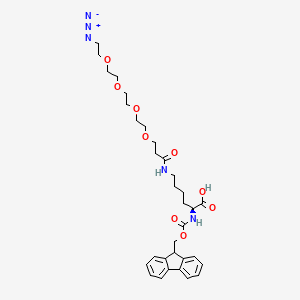
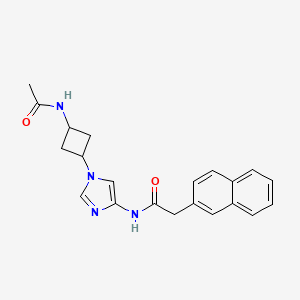
![1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone](/img/structure/B11929345.png)

